Benazepril tert-butyl ester (EPTAB) is a crucial intermediate in the synthesis of benazepril hydrochloride, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. [] Benazepril hydrochloride, recommended by the World Health Organization as a first-line anti-hypertensive drug, is valued for its efficacy, safety, and minimal side effects. [] EPTAB itself is not a pharmaceutical active ingredient but serves solely as a precursor in the multi-step synthesis of benazepril hydrochloride.
Benazepril tert-Butyl Ester is derived from benazepril, which is synthesized through various chemical pathways involving different precursors. The compound's classification falls under the category of pharmaceuticals, specifically antihypertensives. It is recognized by its CAS number 109010-61-9, and its molecular formula is CHNO .
The synthesis of benazepril tert-Butyl Ester can be achieved through several methods, each with its own set of parameters and conditions.
Benazepril tert-Butyl Ester exhibits a complex molecular structure characterized by multiple functional groups. The molecular structure can be represented as follows:
The structure includes a tetrahydrobenzazepine core, which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, aiding in the absorption and effectiveness of the compound within biological systems.
Benazepril tert-Butyl Ester participates in various chemical reactions that are significant for its application in pharmaceutical formulations:
The mechanism of action for benazepril tert-Butyl Ester primarily involves its conversion into benazeprilat, the active metabolite that inhibits angiotensin-converting enzyme. This inhibition leads to:
Benazepril tert-Butyl Ester exhibits several notable physical and chemical properties:
Benazepril tert-Butyl Ester finds applications primarily in pharmaceutical chemistry:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3